molecular formula C17H15NO3 B3208921 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid CAS No. 105590-18-9

3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid

Cat. No.: B3208921
CAS No.: 105590-18-9
M. Wt: 281.30 g/mol
InChI Key: FYRDFHPETSQDKW-UHFFFAOYSA-N
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Description

3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid is an organic compound that belongs to the class of isoindolinone derivatives. It is known for its potential biological activities and is used in various scientific research applications. The compound features a propanoic acid moiety attached to a phenyl ring, which is further connected to an isoindolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid typically involves the reaction of 2-formylbenzoic acid with primary amines and secondary phosphine oxides under catalyst-free, mild conditions. This one-pot three-component reaction provides the target compound efficiently .

Industrial Production Methods: In industrial settings, the compound can be synthesized using a similar multicomponent reaction approach. The process involves the use of readily available starting materials and can be scaled up for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit caspase enzymes, which play a role in apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety

Properties

IUPAC Name

3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17(18)21/h1-6,8-9H,7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDFHPETSQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737554
Record name 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105590-18-9
Record name 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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